Di(1H-pyrrol-2-yl)methanediol
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Overview
Description
Di(1H-pyrrol-2-yl)methanediol is an organic compound characterized by the presence of two pyrrole rings attached to a central methanediol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(1H-pyrrol-2-yl)methanediol typically involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde under controlled conditions. The reaction is carried out in an ethanol solution at room temperature, followed by heating and stirring for several hours to ensure complete reaction . The mixture is then cooled to room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Di(1H-pyrrol-2-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the methanediol group to a methylene group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced methylene compounds, and various substituted pyrrole compounds .
Scientific Research Applications
Di(1H-pyrrol-2-yl)methanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of Di(1H-pyrrol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Di(1H-pyrrol-2-yl)methanone: Similar in structure but with a ketone group instead of a methanediol group.
Di(1H-pyrrol-2-yl)methanethione: Contains a thione group, offering different chemical reactivity.
Pyrrole-2-carboxaldehyde: A precursor in the synthesis of Di(1H-pyrrol-2-yl)methanediol.
Uniqueness
This compound is unique due to its methanediol group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs .
Properties
CAS No. |
928842-03-9 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
bis(1H-pyrrol-2-yl)methanediol |
InChI |
InChI=1S/C9H10N2O2/c12-9(13,7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-13H |
InChI Key |
PYFBRWVFIJGUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=CN2)(O)O |
Origin of Product |
United States |
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